molecular formula C₁₈H₁₆D₆O₄ B1141880 rac Enterodiol-d6 CAS No. 104411-12-3

rac Enterodiol-d6

Cat. No.: B1141880
CAS No.: 104411-12-3
M. Wt: 308.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the molecular structure. The synthetic routes typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for higher yields and purity .

Chemical Reactions Analysis

rac Enterodiol-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Comparison with Similar Compounds

rac Enterodiol-d6 is similar to other polyphenolic compounds such as enterolactone and enterodiol. its uniqueness lies in its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. Similar compounds include:

This compound stands out due to its deuterium labeling, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-LJYPPAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac Enterodiol-d6
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rac Enterodiol-d6
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rac Enterodiol-d6
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rac Enterodiol-d6
Reactant of Route 5
rac Enterodiol-d6
Reactant of Route 6
rac Enterodiol-d6

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